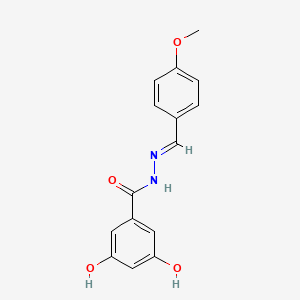

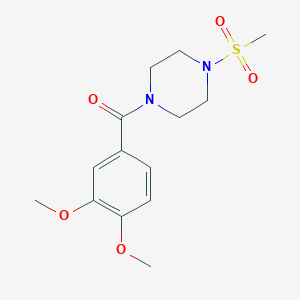

![molecular formula C14H11Cl2NO2 B5556110 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzaldehyde oximes typically involves the reaction of benzaldehydes with hydroxylamine. In the context of substituted benzaldehydes, the synthesis could involve initial functionalization of the benzaldehyde ring followed by the oximation reaction. For example, studies on similar compounds have explored various synthetic routes, including reactions under photoinduced electron-transfer conditions to yield aldehydes and nitriles, suggesting potential pathways for synthesizing complex oximes (de Lijser et al., 2006).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including substitutions on the benzaldehyde ring, has been characterized using techniques like X-ray diffraction and spectroscopic methods. These studies offer insights into the conformational preferences, bonding interactions, and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Jalaja et al., 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including transformations under photoinduced conditions and in the presence of catalysts. These reactions can lead to a diverse array of products, highlighting the reactivity and functional versatility of benzaldehyde oximes. The presence of electron-withdrawing or donating groups on the benzaldehyde ring influences these reactions, indicating the importance of substituent effects in determining the chemical behavior of these compounds (Khatri & Samant, 2015).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For instance, the presence of hydrogen bonding can affect the compound's solubility and melting point, as observed in studies involving structural analysis through crystallography and spectroscopy (Dey et al., 2017).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to their utility in synthetic chemistry. Research into the oxidation reactions and catalytic activities associated with benzaldehyde oximes provides valuable information on their chemical properties and potential applications (Zhou, Yuan, & Ji, 2010).

Scientific Research Applications

Catalytic Applications

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes

A study demonstrates the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, highlighting the potential of similar compounds in facilitating specific chemical transformations. This process signifies the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which could be applicable to derivatives like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" for selective hydroxylation reactions (Chen, Sorensen, et al., 2017).

Synthesis and Antimicrobial Activities

Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors

Research involving the synthesis of oxime derivatives, including those derived from benzaldehydes, showed potential as inhibitors of FabH, an enzyme critical in bacterial fatty acid synthesis. This suggests that compounds like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" could have applications in developing new antimicrobial agents (Luo et al., 2012).

Photocatalysis for Organic Transformations

Selective Benzyl Alcohol Oxidation on BiOCl

A novel photocatalytic method for selective oxidation of benzyl alcohol to benzaldehyde under mild conditions was reported. The study's findings on photocatalysis might be relevant for the oxidative conversion of related compounds, potentially including "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" derivatives, to valuable intermediates or end products (Li et al., 2017).

Oxidation to Carbonyl Compounds

Aerobic Oxidation Catalyzed by Metalloporphyrins

The efficient oxidation of oximes to carbonyl compounds using molecular oxygen in the presence of benzaldehyde as an oxygen acceptor was demonstrated. This method, involving metalloporphyrins, showcases a sustainable approach to transforming oximes into aldehydes or ketones, potentially applicable to "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" (Zhou, Yuan, Ji, 2010).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-13-2-1-3-14(16)12(13)9-19-11-6-4-10(5-7-11)8-17-18/h1-8,18H,9H2/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVPUHWMITUTQ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-hydroxymethanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)